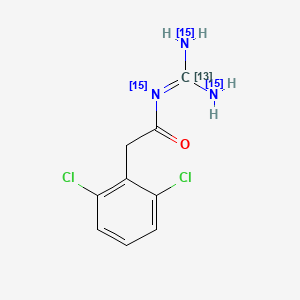
(E/Z)-Flupentixol-d4 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flupentixol, also known as flupenthixol, is a typical antipsychotic drug of the thioxanthene class . It is used to treat schizophrenia and depression . Flupentixol exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is an antagonist of both D1 and D2 dopamine receptors .
Molecular Structure Analysis
The molecular formula of Flupentixol-d4 Dihydrochloride is C23H23D4Cl2F3N2OS . The molecular weight is 438.55 for the base molecule and 511.46 for the dihydrochloride form . The structure includes a thiophene ring with a piperazine side chain .Applications De Recherche Scientifique
Membrane Interactions
(E/Z)-Flupentixol-d4 Dihydrochloride (FLU), a thioxanthene drug, shows significant interactions with phospholipid membranes. This interaction is studied to understand the drug's molecular-level mechanism in treating schizophrenia, anxiety, and depressive disorders. The research indicates that FLU incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This modification could be the basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).
Pharmacokinetic Evaluation
A study aimed to enhance the bioavailability of FLU through a fast-dissolving oral film formulation. This novel formulation sought to optimize its therapeutic effect, especially for treating depression with anxiety. The film was evaluated for various physical and pharmacokinetic parameters, showing increased convenience and compliance for different patient groups (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).
Spectrofluorimetric Method for Estimation
A simple, cost-effective spectrofluorimetric method was developed for estimating FLU in tablet form. This method, based on a reaction between the drug and a specific reagent, allows for accurate and sensitive determination of FLU, contributing to quality control in pharmaceutical applications (Mostafa, Derayea, Nagy, & Omar, 2018).
Analytical Methods for Quantification
Research has also been conducted to develop analytical methods for the quantification of FLU in combined dosage forms and plasma. A chromatographic method was proposed to accurately measure FLU alongside other drugs, proving vital for therapeutic drug monitoring and research (Sellappan & Devakumar, 2021).
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy has been employed to measure the concentrations of FLU isomers in human serum. This method provides a non-invasive way to analyze drug concentrations in patients, aiding in dose optimization and treatment effectiveness (Talebpour, Haghgoo, & Shamsipur, 2003).
Safety And Hazards
Propriétés
Numéro CAS |
1246833-30-6 |
|---|---|
Nom du produit |
(E/Z)-Flupentixol-d4 Dihydrochloride |
Formule moléculaire |
C23H25F3N2OS |
Poids moléculaire |
438.546 |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2 |
Clé InChI |
NJMYODHXAKYRHW-VASCPITCSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonymes |
4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride; Emergil-d4; FX 703-d4; Metamin-d4; Siplarol-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)
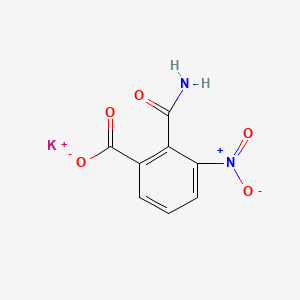

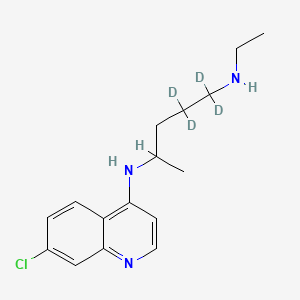
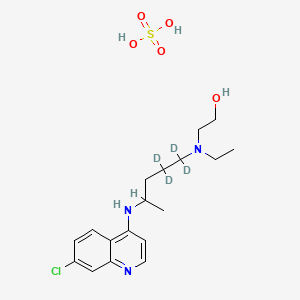
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
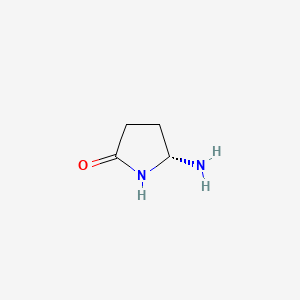

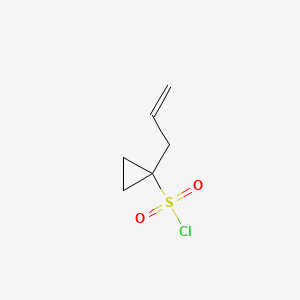
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
